molecular formula C10H13ClFNO B589953 3-Fluoromethcathinone hydrochloride solution CAS No. 1346600-40-5

3-Fluoromethcathinone hydrochloride solution

Cat. No.: B589953
CAS No.: 1346600-40-5
M. Wt: 217.67 g/mol
InChI Key: NPLXZPCXIHEMMH-UHFFFAOYSA-N
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Description

3-Fluoromethcathinone hydrochloride (3-FMC HCl) is a synthetic cathinone derivative with the molecular formula C₁₀H₁₂FNO·HCl and a molecular weight of 217.67 g/mol . Structurally, it features a fluorine atom at the 3-position of the phenyl ring and a methylamino group at the β-position of the ketone backbone (IUPAC: 1-(3-fluorophenyl)-2-(methylamino)propan-1-one hydrochloride). This compound is typically supplied as a crystalline solid or methanolic solution (1.0 mg/mL) for analytical and research purposes .

Pharmacologically, 3-FMC acts as a central nervous system stimulant, primarily inhibiting dopamine and norepinephrine reuptake. Preclinical studies in mice demonstrate its significant effects on locomotor activity, with 10 mg/kg doses inducing hyperlocomotion that is modulated by dopamine D1 receptor antagonists . Additionally, 3-FMC exhibits cytotoxic effects, such as growth inhibition and cell cycle arrest in HT22 hippocampal cells, comparable to mephedrone .

Properties

IUPAC Name

1-(3-fluorophenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c1-7(12-2)10(13)8-4-3-5-9(11)6-8;/h3-7,12H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLXZPCXIHEMMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)F)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346600-40-5
Record name 3-Fluoromethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346600405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-FLUOROMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRI2AX7AH6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Two-Step Bromination-Amination Process

The synthesis of 3-FMC·HCl follows a well-established route for cathinone derivatives, beginning with the bromination of 3-fluorophenylpropan-1-one. In the first step, α-bromination is achieved using bromine (Br₂) in the presence of hydrobromic acid (HBr) as a catalyst, yielding 1-(3-fluorophenyl)-2-bromopropan-1-one. The reaction is typically conducted in dichloromethane (CH₂Cl₂) at room temperature for 1 hour, with a molar ratio of 1:1.2 for the ketone to bromine.

The second step involves nucleophilic substitution with methylamine. The α-bromoketone intermediate is reacted with methylamine hydrochloride (CH₃NH₂·HCl) in a chloroform (CHCl₃) solvent under reflux conditions for 24 hours. Triethylamine (NEt₃) is added to deprotonate the methylamine, facilitating the substitution reaction. The freebase form of 3-FMC is then precipitated and converted to its hydrochloride salt using hydrogen chloride (HCl) in a dioxane-propan-2-ol mixture.

Critical Parameters:

  • Bromination yield: 85–92% (dependent on HBr concentration)

  • Amination efficiency: 78–85% (optimized at 60°C reflux)

  • Final hydrochloride salt purity: ≥95% after recrystallization

Alternative Synthesis via 4-Methylephedrine Oxidation

A less common method involves the oxidation of 3-fluoroephedrine using potassium permanganate (KMnO₄) in acidic conditions. However, this route is stereoselective and requires enantiomerically pure starting material, making it impractical for large-scale synthesis. Impurities such as 3-fluorophenylpropan-1-one (unreacted precursor) and N-methyl-3-fluorobenzamide (oxidation byproduct) are frequently observed, necessitating advanced purification.

Purification and Crystallization Techniques

Recrystallization from Ethanol-Water Mixtures

The crude 3-FMC·HCl is dissolved in hot ethanol (95% v/v) and filtered to remove insoluble byproducts. Gradual addition of deionized water induces crystallization, with optimal yields achieved at a 3:1 ethanol-to-water ratio. This process reduces impurities like unreacted methylamine and brominated intermediates to <2%.

Chromatographic Purification

Formulation of Methanolic Solutions

Preparation of 1.0 mg/mL Solution

Certified reference materials, such as those produced by Cerilliant, are prepared by dissolving 1.00 ± 0.05 mg of 3-FMC·HCl (free base equivalent) in HPLC-grade methanol to a final volume of 1.00 mL. The molecular weight adjustment accounts for the hydrochloride counterion:

Concentration (mol/L)=1.0×103g217.67g/mol×0.001L=4.59×103M\text{Concentration (mol/L)} = \frac{1.0 \times 10^{-3}\, \text{g}}{217.67\, \text{g/mol} \times 0.001\, \text{L}} = 4.59 \times 10^{-3}\, \text{M}

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis under electron ionization (70 eV) reveals characteristic fragmentation patterns:

ParameterValueSource
Retention Time1.518 min (3-FMC free base)
Base Peakm/z 58 ([CH₂N(CH₃)₂]⁺)
Major Ionsm/z 160 (M⁺-HF), 205 (M⁺)

Derivatization with trifluoroacetic anhydride (TFAA) shifts the retention time to 2.750 min and introduces m/z 327 ([M+CF₃CO]⁺).

Liquid Chromatography-Tandem MS (LC-MS/MS)

Quantitative analysis using a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient shows a linear range of 0.1–50 ng/mL (R² > 0.998) .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoromethcathinone (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives, secondary amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Fluoromethcathinone (hydrochloride) is primarily used in scientific research and forensic applications. Its stimulant properties make it a subject of interest in studies related to psychostimulant effects, neurotoxicity, and behavioral pharmacology. Research has shown that it can stimulate spontaneous locomotor activity in mice and elevate extracellular levels of dopamine and serotonin in the striatum . These properties are valuable for understanding the mechanisms of action of synthetic cathinones and their potential impact on human health.

Mechanism of Action

The mechanism of action of 3-Fluoromethcathinone (hydrochloride) involves the inhibition of monoamine uptake and enhanced release of neurotransmitters such as dopamine and serotonin. This leads to increased extracellular levels of these neurotransmitters, resulting in its psychostimulatory effects. The compound primarily targets dopaminergic and serotonergic pathways, which are crucial for its stimulant properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fluorinated and Substituted Cathinones

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) Key Structural Features
3-FMC HCl 3-F on phenyl C₁₀H₁₂FNO·HCl 217.67 Fluorine at 3-position; β-methylamino group
4-Fluoromethcathinone (4-FMC) 4-F on phenyl C₁₀H₁₂FNO·HCl 217.67 Fluorine at 4-position; altered receptor affinity
3-Methylmethcathinone (3-MMC HCl) 3-CH₃ on phenyl C₁₁H₁₅NO·HCl 213.7 Methyl group at 3-position; reduced polarity
4-Chloroethcathinone (4-CEC HCl) 4-Cl on phenyl C₉H₁₀ClNO·HCl 208.06 Chlorine substituent; higher lipophilicity
4-Bromomethcathinone (4-BMC HCl) 4-Br on phenyl C₁₀H₁₂BrNO·HCl 262.57 Bromine substituent; enhanced metabolic stability

Key Observations :

  • Substituent Position : The 3-fluorine in 3-FMC vs. 4-fluorine in 4-FMC leads to distinct receptor-binding profiles. 3-FMC shows higher dopaminergic activity, while 4-FMC may exhibit stronger serotonergic effects .
  • Halogen vs.

Pharmacological and Neurotoxic Effects

Table 2: Neurobehavioral and Cytotoxicity Profiles

Compound Neurotransmitter Action Neurotoxic Effects (Preclinical) Cytotoxicity (In Vitro)
3-FMC HCl DA/NE reuptake inhibition Hyperlocomotion in mice (10 mg/kg); reversible with SCH 23390 HT22 cell growth inhibition (IC₅₀: ~50 µM)
Methcathinone (MC) DA > NE reuptake inhibition More potent hyperlocomotion than 3-FMC at 10 mg/kg Lower cytotoxicity in neuronal cells
Mephedrone (4-MMC) DA/NE/5-HT reuptake inhibition Severe serotonin depletion; higher abuse potential Similar cell cycle arrest as 3-FMC
4-CEC HCl Predominant DA reuptake inhibition Limited neurotoxicity data; suspected cardiotoxicity Not reported

Key Findings :

  • Dopaminergic Selectivity : 3-FMC’s locomotor effects are mediated via D1 receptors, unlike mephedrone, which involves serotonin pathways .
  • Cytotoxicity : 3-FMC and mephedrone induce G0/G1 phase arrest in hippocampal cells, suggesting shared mechanisms of DNA damage .

Analytical Detection and Stability

Table 3: Detection Methods and Stability Data

Compound Detection Method LOD/LOQ Stability in Solution
3-FMC HCl GC-MS, HPLC LOD: 0.1 ng/mL (GC-MS) Stable in methanol at -20°C for ≥5 years
4-BMC HCl GC-MS with derivatization LOQ: 5 ng/mL Degrades in acidic conditions
3-MMC HCl LC-QTOF-MS LOQ: 10 ng/mL Stable in DMSO at -20°C

Key Insights :

  • GC-MS Compatibility : 3-FMC is detectable without derivatization, unlike 4-BMC, which requires trifluoroacetic anhydride (TFAA) .
  • Storage Stability: 3-FMC’s methanolic solutions remain stable under refrigeration, whereas 4-CEC degrades faster due to chloro-substituent reactivity .

Regulatory and Legal Status

  • 3-FMC HCl : Classified as a "New Psychoactive Substance" (NPS) in many jurisdictions but retains exemptions in some regions for research use .

Biological Activity

3-Fluoromethcathinone (3-FMC) is a synthetic cathinone, a class of compounds known for their psychoactive properties. This article explores the biological activity of 3-FMC, focusing on its mechanisms of action, neurotoxic effects, and pharmacological implications, supported by case studies and research findings.

Overview of 3-Fluoromethcathinone

3-FMC is structurally related to other synthetic cathinones such as methcathinone and flephedrone. It is commonly encountered in hydrochloride salt form, which enhances its solubility and facilitates various routes of administration, including oral, intranasal, and intravenous use . The compound has gained attention due to its stimulant properties and potential for abuse.

Oxidative Stress and Autophagy

Recent studies have demonstrated that 3-FMC induces oxidative stress in neuronal cells. In a study involving HT22 immortalized mouse hippocampal cells, treatment with 3-FMC resulted in a concentration-dependent increase in reactive oxygen species (ROS) production. Specifically, exposure to 1, 2, or 4 mM of 3-FMC reduced cell viability by 16%, 34%, and 76%, respectively .

The study also reported that 3-FMC activates autophagy as evidenced by the conversion of cytosolic LC3-I to membrane-bound LC3-II, indicating the formation of autophagic vacuoles. The accumulation of these vacuoles suggests that the compound enhances autophagic processes rather than inhibiting them. Additionally, a decrease in p62/SQSTM1 protein levels supports this finding .

Apoptosis Induction

Further investigation revealed that 3-FMC can induce caspase-dependent apoptosis in HT22 cells at millimolar concentrations. This apoptotic effect is significant as it implies potential neurotoxic consequences associated with the compound's abuse .

Neurotransmitter Release

Research has shown that both methcathinone and 3-FMC significantly increase extracellular levels of dopamine and serotonin in the mouse striatum. This effect was confirmed through microdialysis studies which indicated that the stimulant properties of these compounds are linked to enhanced neurotransmitter release .

Case Studies

Case Study: Neurotoxic Effects in Humans

Reports from users indicate that recreational use of 3-FMC can lead to severe side effects including anxiety, paranoia, and cardiovascular complications. A notable case involved a young adult who experienced acute psychosis after ingesting a high dose of 3-FMC. This incident underscores the compound's potential for neurotoxicity and highlights the need for caution among users.

Case Study: Animal Studies

In an animal model, mice administered with 10 mg/kg doses of 3-FMC exhibited increased spontaneous locomotor activity, suggesting heightened stimulant effects similar to those observed with other cathinones . These findings further corroborate the compound's stimulant nature and its impact on behavior.

Summary Table of Biological Activities

Activity Effect Concentration
Reactive Oxygen SpeciesIncreased ROS production1-4 mM
Cell ViabilityDecreased (16% - 76%)1-4 mM
AutophagyIncreased LC3-II conversion1-4 mM
ApoptosisCaspase-dependent cell deathMillimolar
Neurotransmitter ReleaseIncreased dopamine and serotonin levelsIn vivo studies

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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